N-Boc-S-benzyl-D-cysteine
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Overview
Description
“N-Boc-S-benzyl-D-cysteine” is a derivative of cysteine . It is used for research purposes and is not sold to patients . This compound is recognized as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Synthesis Analysis
The synthesis of “N-Boc-S-benzyl-D-cysteine” involves the stepwise lengthening of the chain according to the repetitive N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route requires no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .
Molecular Structure Analysis
The molecular weight of “N-Boc-S-benzyl-D-cysteine” is 311.40, and its formula is C15H21NO4S . The structure of this compound is complex due to the presence of multiple functional groups.
Chemical Reactions Analysis
“N-Boc-S-benzyl-D-cysteine” is involved in various chemical reactions. It is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues . The Boc group in this compound can be cleaved by mild acidolysis .
Scientific Research Applications
Cysteine in Organic Synthesis
Cysteine plays a pivotal role in organic synthesis, serving as a versatile amino acid for selective chemical modifications of proteins. Its reactivity facilitates various organic reactions, including addition, condensation, substitution, and oxidation. The study by Darroudi and Ziarani (2021) highlights cysteine's utility in organic synthesis, emphasizing its importance in modifying proteins for biochemical applications. This context suggests potential applications for N-Boc-S-benzyl-D-cysteine in facilitating selective modifications in synthetic chemistry, leveraging its protected form to enhance specificity and yield in reactions involving cysteine residues (Darroudi & Ziarani, 2021).
Antioxidant and Therapeutic Roles
Cysteine derivatives, including N-Boc-S-benzyl-D-cysteine, may have implications in therapeutic applications due to their role in replenishing glutathione (GSH), a critical antioxidant. Studies have explored N-acetylcysteine (NAC) for its antioxidant capabilities, particularly in diseases characterized by oxidative stress or GSH depletion. For instance, Rushworth and Megson (2014) discuss NAC's ability to act as a precursor for GSH synthesis, offering insights into how N-Boc-S-benzyl-D-cysteine could be utilized in research aimed at developing antioxidant therapies or studying GSH's role in cellular protection (Rushworth & Megson, 2014).
Future Directions
The future directions of “N-Boc-S-benzyl-D-cysteine” could involve its use in the synthesis of more complex peptides and proteins. Its role in influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks suggests potential applications in the fields of exercise physiology and stress management .
properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-benzyl-D-cysteine | |
CAS RN |
5068-28-0 |
Source
|
Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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